1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Description
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (CAS: 129018-59-3) is a synthetic mutagenic compound characterized by a nitro group (-NO₂) at the C2 position and a methyl group (-CH₃) at the N1 position of the imidazo[4,5-b]pyridine core (Fig. 1). Unlike naturally occurring heterocyclic amines (HAAs) formed during food pyrolysis, this compound is synthesized for research purposes, particularly to study DNA damage mechanisms .
Properties
IUPAC Name |
1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWIYVXZLOSSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156035 | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129018-59-3 | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Nitro-Group Introduction (Nguyen & Novak, 2007)
The most widely cited synthesis involves diazotization of a precursor amine followed by nitro-group incorporation. Nguyen and Novak (2007) reported a 52% yield using the following protocol:
Reaction Conditions
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Reactants : 1-Methyl-6-phenylimidazo[4,5-b]pyridin-2-amine (PhIP), acetic acid, sodium nitrite
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Solvent : Water
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Temperature : 0–20°C
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Duration : 3.5 hours
Mechanistic Insights
The reaction proceeds via diazotization of the 2-amino group in PhIP, generating a diazonium intermediate. Subsequent displacement by a nitro group occurs under acidic conditions, facilitated by the stability of the aromatic system. The use of acetic acid as a proton source ensures mild conditions, minimizing side reactions such as ring oxidation.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–20°C | Maximizes |
| Reaction Time | 3.5 hours | >90% Conversion |
| Molar Ratio (NaNO₂:PhIP) | 1.2:1 | Prevents overoxidation |
The crude product is purified via column chromatography, with the final compound confirmed by HPLC and mass spectrometry.
Alternative Pathways and Comparative Analysis
While diazotization remains the primary method, alternative strategies have been explored for related imidazo[4,5-b]pyridines:
Imidoyl Dichloride-Mediated Cyclization (Povirk et al., 2015)
A 2015 study demonstrated the use of imidoyl dichlorides to construct benzimidazole cores at room temperature. Although this method was applied to synthesize PhIP (the amine derivative), modifications could theoretically introduce nitro groups earlier in the sequence. For instance, starting with 2-chloro-3-nitropyridine, nitration precedes cyclization. However, explicit reports of this approach for this compound remain absent.
Solid-Phase Extraction and Functionalization
Gross et al. (1989) developed solid-phase extraction methods for heterocyclic amines, which could be adapted for nitro derivatives. By coupling resin-based purification with selective nitration, this approach may enhance purity but requires validation for the target compound.
Analytical Characterization and Quality Control
Chromatographic Purity
High-performance liquid chromatography (HPLC) with diode-array detection remains the gold standard for assessing purity. Gross and Grüter (1992) achieved detection limits of 1 ng/g using a C₁₈ column and methanol-water gradients. For this compound, retention times and UV spectra must align with reference standards.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine .
Scientific Research Applications
Chemical Properties and Reactions
Synthesis :
PhIP is synthesized through the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia. This process typically involves several steps that can be optimized for industrial production to enhance yield and purity.
Chemical Reactions :
PhIP undergoes several reactions, including:
- Oxidation : Converts the compound into various oxidized derivatives.
- Reduction : The nitro group can be reduced to form an amino group.
- Substitution : The compound can participate in substitution reactions at the nitro group or phenyl ring.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Biochemical Applications
Mutagenesis Studies :
PhIP serves as a model compound for studying the formation of heterocyclic amines (HCAs) in cooked foods. It has been shown to induce DNA damage and mutations in both bacterial and mammalian cells. Its interaction with cytochrome P450 enzymes (CYP1A2 and CYP1B1) leads to the formation of reactive intermediates that bind to DNA, resulting in adduct formation .
Cellular Effects :
Research indicates that PhIP exposure can lead to chromosomal anomalies and gene mutations in rodent cells. The extent of these effects is dose-dependent; lower doses may cause minimal damage, while higher doses significantly increase genotoxic effects.
Medical Research
PhIP's role in cancer development is a critical area of investigation. Studies have focused on its potential carcinogenic effects when consumed through dietary sources like grilled or fried meats. Research has shown that PhIP can form DNA adducts that are implicated in cancer initiation. A notable biomarker for exposure is N2-(2'-deoxyguanosin-8-yl)PhIP, detectable in urine following PhIP ingestion .
Food Science Applications
PhIP is extensively studied for its implications in food safety. It is considered a dietary mutagenic carcinogen formed during the cooking of protein-rich foods. Understanding its formation mechanisms helps develop strategies to mitigate HCA levels in cooked foods. Research indicates that both lipids and carbohydrates contribute to PhIP formation during food processing, highlighting the importance of food composition on HCA levels .
Case Study 1: Urinary Biomarkers
A study evaluated urinary excretion of N2-(2'-deoxyguanosin-8-yl)PhIP as a biomarker for PhIP exposure in humans consuming cooked meats. Results indicated low levels of this biomarker in urine samples, suggesting limited exposure relative to non-carcinogenic levels observed in animal models .
Case Study 2: Animal Models
In rodent studies, varying doses of PhIP were administered to assess its carcinogenic potential. Higher doses resulted in a significant increase in hepatocellular adenomas compared to controls, underscoring the compound's capacity to induce tumorigenesis under specific conditions .
Mechanism of Action
The mechanism of action of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine involves its metabolic activation to a reactive intermediate that can form DNA adducts. This process is mediated by cytochrome P450 enzymes, particularly CYP1A2 . The DNA adducts can cause mutations, leading to carcinogenesis. The compound’s interaction with molecular targets such as DNA and various enzymes is crucial for its biological effects .
Comparison with Similar Compounds
Substituent Position and Reactivity
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on substituent positions. Key analogs include:
Key Insights :
Mutagenic and Carcinogenic Mechanisms
Key Insights :
Inhibition and Modulation
Natural HAAs like PhIP are inhibited by dietary flavonoids (e.g., quercetin, galangin), which scavenge reactive intermediates . In contrast, this compound’s synthetic nature limits environmental exposure, though its reactivity could theoretically be mitigated by antioxidants (Table 3).
Biological Activity
1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (commonly referred to as PhIP) is a heterocyclic amine that is significant in the study of mutagenesis and carcinogenesis. It is particularly noted for its presence in cooked meats and its potential role in human cancer development. This article explores the biological activity of PhIP, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
Target and Mode of Action
PhIP acts primarily by forming DNA adducts through metabolic activation. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP1B1, leading to the generation of reactive intermediates that bind to DNA, resulting in mutations and chromosomal anomalies .
Biochemical Pathways
The metabolism of PhIP involves several pathways:
- Activation: The nitro group in PhIP is reduced to form a highly reactive species capable of interacting with DNA.
- DNA Damage: The formation of DNA adducts can lead to errors during DNA replication, contributing to mutagenesis .
- Gene Mutation: Studies have shown that exposure to PhIP induces mutations in various cell types, including bacterial strains such as Salmonella typhimurium and mammalian cells .
Pharmacokinetics
PhIP demonstrates specific pharmacokinetic properties:
- Absorption and Distribution: Following ingestion, PhIP is absorbed into the bloodstream and distributed throughout the body. Its solubility in organic solvents facilitates its interaction with cellular membranes.
- Metabolism: The primary metabolic pathway involves conversion by CYP1A2 into reactive metabolites that can form stable adducts with DNA .
- Excretion: Metabolites are eventually excreted through urine, which can be monitored as biomarkers for exposure assessment.
Biological Effects
Cellular Effects
PhIP has been shown to induce various biological effects:
- DNA Damage: In vitro studies indicate that PhIP exposure leads to significant DNA damage across different cell lines, evidenced by increased levels of DNA strand breaks and mutations .
- Gene Expression Alterations: Research indicates that treatment with PhIP can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its carcinogenic potential .
Dosage Effects
The effects of PhIP are dose-dependent:
- Low doses may cause minimal damage, while higher doses significantly increase the incidence of mutations and cancerous transformations in animal models .
Case Studies
Several studies have explored the carcinogenic potential of PhIP:
| Study | Organism | Dose | Findings |
|---|---|---|---|
| Esumi et al. (1989) | Mice | 35 mg/kg | Increased incidence of lymphomas compared to controls. |
| Dooley et al. (1992) | Mice | 0.625 - 1.25 µmol | Higher incidence of hepatocellular adenomas observed at higher doses. |
| Tudek et al. (1989) | Rats | 50 - 75 mg/kg | Induction of aberrant crypt foci in colonic mucosa post-treatment. |
These studies collectively provide evidence supporting the classification of PhIP as a possible human carcinogen (Group 2B) due to its ability to induce tumors in experimental animals .
Q & A
Basic Research Questions
Q. What are the key precursors and reaction conditions required for synthesizing 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (PhIP analogs)?
- Methodological Answer : PhIP formation typically involves ammonia, formaldehyde, creatine, and phenylacetaldehyde in Maillard reaction models. For example, ammonia and formaldehyde act as nitrogen donors, while phenylacetaldehyde contributes the phenyl group. Reaction conditions (e.g., 100–150°C, pH 7–9) mimic thermal food processing environments .
- Experimental Design : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify intermediates and final products. Control variables include temperature, pH, and precursor ratios .
Q. How can researchers analytically distinguish this compound from structurally related heterocyclic amines?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and fragmentation pathways. For instance, PhIP derivatives exhibit characteristic [M+H]+ ions at m/z 225.1234 (C₁₃H₁₃N₄⁺). Pair with nuclear magnetic resonance (NMR) to confirm nitro and methyl group positions .
- Data Contradiction Note : Distinguish from 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by comparing nitro-group-specific IR absorption bands (~1520 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
